3-Methoxy-3-(trifluoromethyl)azetidine
Description
3-Methoxy-3-(trifluoromethyl)azetidine (CAS 1934732-27-0) is a four-membered nitrogen-containing heterocycle with a methoxy (-OCH₃) and trifluoromethyl (-CF₃) group at the 3-position. Its molecular formula is C₅H₈F₃NO, with a molar mass of 155.12 g/mol and a predicted density of 1.25 g/cm³ . The compound exhibits moderate basicity (pKa ≈ 7.56) and a boiling point of 97.7°C under standard conditions . The SMILES string COC1(CNC1)C(F)(F)F highlights its strained azetidine ring and electron-withdrawing substituents, which influence its physicochemical and biological properties.
This compound is utilized in medicinal chemistry for positron emission tomography (PET) tracer synthesis, particularly in targeting enzymes like monoacylglycerol lipase (MAGL) . Its structural features enhance metabolic stability and lipophilicity, critical for blood-brain barrier penetration in neuroimaging applications .
Properties
IUPAC Name |
3-methoxy-3-(trifluoromethyl)azetidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO/c1-10-4(2-9-3-4)5(6,7)8/h9H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJCLZREZUJUFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CNC1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Scientific Applications of 3-Methoxy-3-(trifluoromethyl)azetidine
This compound hydrochloride and its derivatives have demonstrated significant potential in various scientific research applications, particularly in anticancer research, neurological studies, and the development of novel therapeutic agents .
Anticancer Potential
Thiourea compounds bearing a 3-(4-methoxyphenyl)azetidine moiety, which is structurally related to this compound, have been synthesized and assessed for their in vitro anticancer activity against human cancer cell lines. Some of these compounds have exhibited more potent anticancer properties than the standard drug Doxorubicin in specific cell lines .
GABA Uptake Inhibitors
Azetidine derivatives, including this compound, have been evaluated as gamma-aminobutyric acid (GABA) uptake inhibitors. Their potential impact on neurotransmitter regulation makes them interesting for neurological research .
Monoacylglycerol Lipase (MAGL) Inhibitors
Azetidine derivatives are used in the design, synthesis, and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers . In particular, a novel class of MAGL inhibitors uses a 'tail switching' strategy, where the 'tail' refers to the group attached to the piperazinyl azetidine skeleton . Research efforts have focused on synthesizing (4-(azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone-derived carbamates or ureas as irreversible candidate MAGL inhibitors and (4-(azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone-derived amides as reversible candidates, with the possibility of radiolabeling with carbon-11 or fluorine-18 .
Triple Reuptake Inhibitors
Research on azetidine derivatives has also focused on developing novel therapeutic agents. The exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors highlights the therapeutic potential of these compounds in the treatment of various conditions .
Other Azetidine Derivatives Applications
- 3-Phenoxyazetidines: These compounds and their 1-carboxamide derivatives possess pharmacological activity and are used in the pharmaceutical field . They can be prepared through improved methods employing catalysts or stabilizing agents to enhance yields or prevent the formation of contaminants . 3-phenoxyazetidines also have anorexigenic activity and serve as chemical intermediates in synthesizing 3-phenoxy-1-azetidinecarboxamides, which exhibit antidepressant activity and are useful in treating epilepsy .
- 2,4-cis-Disubstituted Amino Azetidines: Single enantiomers of these compounds have been synthesized and used as ligands for copper-catalyzed Henry reactions of aldehydes .
- 3-(Pyrazol-1-yl)azetidine: This structure is present in Baricitinib, a disease-modifying antirheumatic drug .
- 3,3-Disubstituted Thietane Dioxides: A divergent approach to synthesizing these derivatives involves forming carbocations on the 4-membered ring using catalytic Lewis or Brønsted acids .
Safety and Hazards
Comparison with Similar Compounds
Comparison with Similar Azetidine Derivatives
Structural and Physicochemical Properties
The table below compares key parameters of 3-methoxy-3-(trifluoromethyl)azetidine with structurally related azetidines:
Key Observations:
- Electronic Effects : The -CF₃ group in this compound introduces strong electron-withdrawing effects, stabilizing the azetidine ring and modulating receptor binding. In contrast, -OCF₃ (in 3-methyl-3-(trifluoromethoxy)azetidine) increases lipophilicity but may reduce metabolic stability compared to -OCH₃ .
- Sulfur vs. Oxygen : The -SCF₃ group in 3-[(trifluoromethyl)thio]azetidine derivatives increases lipophilicity and may alter enzyme inhibition profiles compared to oxygen-based analogs .
Challenges:
The moderate yield (24%) during amide coupling for this compound highlights synthetic challenges due to steric hindrance from the -CF₃ group . In contrast, 3-(pyrazol-1-yl) derivatives achieve higher yields due to optimized reaction conditions .
Unique Advantages of this compound:
The combination of -OCH₃ and -CF₃ provides optimal pharmacokinetic properties for CNS penetration, distinguishing it from analogs with bulkier or less polar substituents .
Preparation Methods
β-Lactam Building Block Route
A 2016 study reports the preparation of trifluoromethylated azetidines starting from 4-(trifluoromethyl)β-lactams. These β-lactams serve as versatile building blocks for synthesizing various trifluoromethylated azetidine derivatives, including 3-methoxy substituted analogs.
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- Synthesis of 4-(trifluoromethyl)azetidin-2-ones (β-lactams).
- Ring-opening or functional group transformation to introduce the methoxy group at the 3-position.
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- Provides a convenient and modular route.
- Enables access to diverse CF3-functionalized azetidines.
Reference: The study highlights the synthetic potential of these β-lactams for constructing 3-methoxy-3-(trifluoromethyl)azetidine and related compounds.
Mesylate Intermediate and Nucleophilic Substitution
A patented method describes the preparation of 3-substituted azetidines, including trifluoromethyl derivatives, via mesylate intermediates:
Step 1: Preparation of 1-benzhydryl-3-methanesulphonyloxyazetidine by reacting N-diphenylmethyl-3-hydroxyazetidine hydrochloride with methanesulphonyl chloride in the presence of triethylamine in toluene at 4–12°C.
Step 2: Nucleophilic substitution of the mesylate with 3-trifluoromethylphenol in the presence of tetrabutylammonium bromide (phase transfer catalyst), sodium hydroxide, and water under reflux conditions for 2.5 hours.
Step 3: Isolation of the product by separation, washing, drying, and crystallization, yielding 3-phenoxy-3-(trifluoromethyl)azetidine derivatives with yields around 86.6%.
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- The use of a tertiary organic base such as triethylamine stabilizes the azetidine ring during hydrogenolysis and prevents dimerization by-products.
- Hydrogenolysis with palladium on carbon catalyst in protic solvents like methanol or ethanol is employed to remove protecting groups when necessary.
Reference: This method is detailed in EP Patent EP0131435B1 and includes specific reaction conditions, catalysts, and purification steps.
Comparative Data Table of Preparation Methods
Research Findings and Analysis
The use of phase transfer catalysts such as tetrabutylammonium bromide significantly enhances nucleophilic substitution efficiency on azetidine mesylates, facilitating the introduction of trifluoromethylated phenoxy groups.
Tertiary organic bases (e.g., triethylamine) are critical in stabilizing azetidine intermediates during hydrogenolysis, preventing dimerization side reactions, which otherwise reduce yield and complicate purification.
The β-lactam approach offers a strategic advantage for synthesizing diverse trifluoromethylated azetidine derivatives, enabling further functional group transformations including methoxy substitution.
Purification techniques involving selective solvent washes and crystallization from isopropanol-water mixtures yield high-purity products with melting points consistent with literature values (e.g., 82.5–84°C for related compounds).
Q & A
Q. What are the primary synthetic routes for constructing the azetidine core in 3-methoxy-3-(trifluoromethyl)azetidine, and how can reaction conditions be optimized for yield?
The azetidine core is typically synthesized via cyclization or [2+2]-cycloaddition strategies. Key steps include:
- Spirocyclic Azetidine Formation : Scheme 3 () outlines the synthesis of spirocyclic azetidines using Pd-catalyzed cross-coupling reactions, achieving yields up to 89% over two steps when coupling boronic acids with bromobenzene derivatives.
- Core Construction : Scheme 1 () employs regio- and stereoselective hydroamination/glycosylation for azetidine alkaloid synthesis. Optimizing reaction time (e.g., 3 days for THF-based reactions) and catalysts (e.g., Pd(PPh₃)₄) improves yields .
- Coupling Reactions : HOBT/EDC-mediated coupling of azetidine subunits with carboxylic acids (e.g., biphenyl derivatives) achieves moderate yields (24–80%) but requires careful purification to remove triethylammonium salts ().
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound, particularly for confirming stereochemistry?
- NMR Spectroscopy : ¹H/¹³C NMR resolves trifluoromethyl and methoxy group environments. NOESY confirms spatial arrangements of substituents.
- X-ray Crystallography : Essential for absolute stereochemical determination, as seen in azetidine alkaloid studies ().
- Chiral HPLC : Separates enantiomers in Strecker-type syntheses of trifluoromethylated azetidines ().
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, especially for halogenated intermediates ().
Q. What are the key challenges in achieving enantiopure synthesis of trifluoromethylated azetidines, and what resolution techniques are effective?
- Challenges : Racemization during cyclization and steric hindrance from the trifluoromethyl group.
- Solutions :
Advanced Research Questions
Q. How can tandem hydroamination/glycosylation and Julia–Kocienski olefination be applied to couple azetidine subunits in complex alkaloid syntheses?
- Tandem Hydroamination/Glycosylation : This one-pot method couples glycals with azetidine precursors, enabling regio- and stereoselective formation of spirocyclic structures (e.g., penazetidine A). Yields exceed 70% when using optimized Pd catalysts ().
- Julia–Kocienski Olefination : Links azetidine cores to side chains (e.g., phenylethylamine motifs) via sulfone intermediates. Critical for scalability in multi-gram syntheses ().
Q. What methodologies enable the generation of diverse azetidine-based libraries for structure-activity relationship (SAR) studies?
- Solid-Phase Synthesis : Attach azetidine scaffolds to SynPhase Lanterns (solid supports) for parallel reactions. This reduces purification steps and accelerates library generation ().
- Three-Component Reactions : Combine azetidine cores, boronic acids, and electrophiles to create >50 analogues in a single workflow ().
Q. How does the trifluoromethyl group influence the compound’s reactivity and biological interactions?
- Reactivity : The -CF₃ group enhances electrophilicity, facilitating nucleophilic substitutions (e.g., cross-couplings in ).
- Biological Interactions :
- Hydrophobic Binding : -CF₃ stabilizes interactions with enzyme active sites (e.g., monoacylglycerol lipase targets in ).
- Metabolic Stability : Reduces oxidative degradation in vivo, as seen in PET tracer studies ().
Q. What are the limitations of [2+2]-cycloaddition in synthesizing azetidine natural products, and how can they be mitigated?
- Limitations : Low regioselectivity and side reactions with electron-deficient dienophiles.
- Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
